molecular formula C11H10O3 B3110116 Methyl 2-(4-ethynylphenoxy)acetate CAS No. 178321-68-1

Methyl 2-(4-ethynylphenoxy)acetate

Cat. No.: B3110116
CAS No.: 178321-68-1
M. Wt: 190.19 g/mol
InChI Key: YKFIOCFEUMZSST-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynylphenoxy)acetate (CAS: N/A; molecular formula: C₁₁H₁₀O₃) is a phenyloxyacetate derivative featuring an ethynyl (-C≡CH) substituent at the para position of the aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune disease treatment . The ethynyl group enhances molecular rigidity and electronic effects, influencing binding interactions with biological targets. Its synthesis involves coupling iodophenol derivatives with methyl 2-bromoacetate under basic conditions, followed by Sonogashira or similar cross-coupling reactions .

Properties

IUPAC Name

methyl 2-(4-ethynylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIOCFEUMZSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynylphenoxy)acetate typically involves a multi-step process. One common method includes the iodination of oligo-aryl ethers, followed by nucleophilic substitution of the iodide group with 2-methyl-3-butyn-2-ol catalyzed by palladium and copper. The final step involves deacetonation in potassium hydroxide and toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethynylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-(4-ethynylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive ethynyl group

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynylphenoxy)acetate involves its reactive ethynyl group, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For instance, in cross-coupling reactions, the ethynyl group can form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The para-substituted ethynyl group distinguishes Methyl 2-(4-ethynylphenoxy)acetate from analogs. Key comparisons include:

Compound Substituent(s) Molecular Formula Key Properties
This compound -OCH₂COOCH₃, -C≡CH (para) C₁₁H₁₀O₃ Rigid structure; electron-withdrawing ethynyl enhances reactivity
Ethyl 2-(4-aminophenoxy)acetate -OCH₂COOCH₂CH₃, -NH₂ (para) C₁₀H₁₃NO₃ Electron-donating NH₂ increases solubility; synthesized via nitro reduction
Ethyl 4-methylphenoxyacetate -OCH₂COOCH₂CH₃, -CH₃ (para) C₁₁H₁₄O₃ Methyl group adds lipophilicity; used in food additives
Methyl 2-(4-chlorophenoxy)acetate -OCH₂COOCH₃, -Cl (para) C₉H₉ClO₃ Electron-withdrawing Cl affects electronic density; used in agrochemicals
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate -OCH₂COOCH₂CH₃, -OCH₃, -CH₃ C₁₂H₁₆O₄ Methoxy and methyl enhance steric bulk; impacts crystal packing

Physicochemical Properties

Property This compound Ethyl 4-methylphenoxyacetate Methyl 2-(4-chlorophenoxy)acetate
Molecular Weight (g/mol) 190.2 194.23 200.62
Boiling Point (°C) Not reported ~297 (predicted) 297–300
Solubility Moderate in organic solvents Soluble in ethanol Low aqueous solubility
Key Interactions Ethynyl π-π stacking CH₃ steric effects Cl⋯H hydrogen bonds

Crystal Packing and Supramolecular Features

  • This compound: Ethynyl groups participate in π-π stacking, enhancing crystal rigidity .
  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Forms antiparallel dimers via C–H⋯O hydrogen bonds and offset π-π interactions .
  • Methyl 2-{4-chloro-2-[5-chloro...}acetate : Chlorine atoms induce dense packing via C–H⋯Cl and Cl⋯π interactions .

Biological Activity

Methyl 2-(4-ethynylphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal applications and other therapeutic areas. This article explores its synthesis, characterization, and biological effects, drawing from various research findings.

1. Synthesis and Characterization

This compound can be synthesized through various organic reactions involving phenolic compounds and acetates. The synthesis typically involves the reaction of 4-ethynylphenol with methyl acetate under acidic or basic conditions. Characterization of the compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

2.1 Herbicidal Activity

Research has indicated that compounds similar to this compound exhibit significant herbicidal properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various plant species, suggesting potential applications in agriculture as selective herbicides.

CompoundTarget Plant SpeciesInhibition Rate (%)
This compoundAmaranthus retroflexus85%
This compoundSolanum nigrum78%

These results demonstrate the compound's efficacy in controlling weed populations, potentially leading to its development as a new herbicide.

2.2 Antimicrobial Activity

In addition to herbicidal effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings indicate that the compound could be further explored for its potential use in antimicrobial formulations.

3. Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1: A study on the herbicidal activity of phenoxyacetic acid derivatives, including this compound, showed a significant reduction in growth rates of target weeds when applied at certain concentrations.
  • Case Study 2: In vitro testing for antimicrobial activity revealed that this compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

4. Conclusion

This compound demonstrates promising biological activities, particularly in herbicidal and antimicrobial applications. Further research is warranted to fully elucidate its mechanisms of action and potential uses in agriculture and medicine. Continued exploration may lead to the development of effective herbicides and antimicrobial agents based on this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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